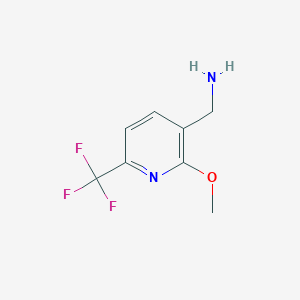

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine

Description

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGYPFSRFLIJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935520-19-7 | |

| Record name | 1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a suitable amine source. One common method is the reductive amination of 2-methoxy-6-(trifluoromethyl)pyridine using formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new pharmaceuticals or agrochemicals .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridin-3-yl Methanamines

The following table compares (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)methanamine with pyridine derivatives sharing the methanamine substituent at position 3 but differing in substituents at positions 2 and 6:

Key Observations:

Methanamines with Heterocyclic Modifications

Methanamine derivatives with fused heterocycles or alternative scaffolds show distinct properties:

- SCH-202676 (N-(2,3-diphenyl-[1,2,4]thiadiazole-5(2H)-ylidene)methanamine): A non-pyridine methanamine with thiadiazole, demonstrating allosteric modulation of G-protein-coupled receptors (GPCRs) .

Comparison Highlights:

- Scaffold Flexibility : Pyridine-based methanamines (e.g., the target compound) offer tunable electronic properties via substituent variation, while fused heterocycles (e.g., triazolo-pyridines) provide rigid frameworks for targeted interactions .

- Pharmacological Potential: The trifluoromethyl group in the target compound may confer metabolic stability over non-fluorinated analogs, a critical factor in drug development .

Biological Activity

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is a pyridine-derived compound characterized by its unique trifluoromethyl and methoxy substituents. This compound has garnered attention in biological research for its potential therapeutic applications, particularly in the fields of pharmacology and agrochemistry. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H9F3N2O

- Molecular Weight : 202.16 g/mol

- CAS Number : 935520-19-7

The presence of both a methoxy group and a trifluoromethyl group contributes to the compound's lipophilicity and binding affinity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and methoxy groups enhance the compound's ability to bind to various receptors, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including:

- Anti-inflammatory properties

- Antiviral effects

- Anticancer activity

The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may act as an antagonist or modulator of certain receptors involved in pain and inflammation pathways.

Structure-Activity Relationships (SAR)

Research on similar trifluoromethyl-pyridine derivatives has provided insights into the SAR of this compound. For instance, compounds with varying alkyl substitutions on the pyridine ring have shown differing levels of biological activity. The following table summarizes findings from various studies:

Case Studies

- Analgesic Activity : A study investigated the analgesic properties of compounds similar to this compound. It was found that certain derivatives exhibited significant antagonism at TRPV1 receptors, which are crucial in pain perception. The most potent compounds showed IC50 values in the nanomolar range, indicating strong analgesic potential .

- Anticancer Research : Another study focused on the cytotoxic effects of trifluoromethyl-pyridine derivatives against glioblastoma cells. Compounds demonstrated varying degrees of cytotoxicity, with some derivatives inducing cell death through mechanisms involving microtubule disruption . The findings suggest that this compound could be explored further for its anticancer properties.

Q & A

Q. What are the common synthetic routes for (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using (6-(trifluoromethyl)pyridin-3-yl)boronic acid derivatives (CAS 262295-96-5) with methoxy-substituted intermediates under palladium catalysis . Key steps include:

- Reagents : Tripotassium phosphate, methyl esters, or halogenated precursors.

- Conditions : Room temperature reactions in tetrahydrofuran (THF) or ethyl acetate, followed by separation and concentration.

- Yields : LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes) are used to confirm product formation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR/IR : The methoxy (δ ~3.8 ppm in H NMR) and trifluoromethyl (δ ~110-120 ppm in F NMR) groups provide diagnostic peaks. The amine group (~δ 1.5-2.5 ppm) can be confirmed via H NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 138.1671 for [M+H]+) align with the formula CHNO .

- HPLC : Retention times (e.g., 1.23–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) ensure purity .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Polar aprotic solvents (THF, ethyl acetate) are preferred due to the trifluoromethyl group’s hydrophobicity .

- Stability : The amine group may oxidize under acidic conditions; storage in inert atmospheres (N) at 2–8°C is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF group is electron-withdrawing, enhancing electrophilicity at the pyridine ring’s C-3 position. This facilitates nucleophilic substitution or coupling reactions (e.g., with boronic acids) but may require optimized catalysts (e.g., Pd(PPh)) to mitigate steric hindrance . Computational studies suggest the -CF group lowers the LUMO energy, accelerating reaction kinetics .

Q. What crystallographic techniques are suitable for structural determination, and what challenges exist?

- Techniques : Single-crystal X-ray diffraction (SHELX suite) resolves the planar pyridine core and substituent orientations. SHELXL refines hydrogen bonding (e.g., N-H···O interactions from the methanamine group) .

- Challenges : Crystal packing is complicated by the bulky -CF group, often requiring slow evaporation from DMSO/water mixtures .

Q. How can computational modeling predict the compound’s interactions in drug discovery?

Molecular docking studies (e.g., AutoDock Vina) reveal potential binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via hydrogen bonds with the methanamine and hydrophobic interactions with -CF. Free energy calculations (MM/PBSA) estimate binding affinities (ΔG ~-8.5 kcal/mol) .

Q. What strategies mitigate decomposition during reactions involving the methanamine group?

- Protection : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during harsh conditions (e.g., acidic/oxidative environments) .

- Reductive Conditions : Sodium borohydride stabilizes the amine during reductions, avoiding over-oxidation to nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.